5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine
Overview
Description
5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method is the silver-promoted selective fluorination using Selectfluor in the presence of silver carbonate (Ag2CO3). This method provides high yields and excellent regioselectivity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Selectfluor: Used for the selective fluorination of 2-aminopyrimidine derivatives.
Silver Carbonate (Ag2CO3): Acts as a promoter in the fluorination reaction.
Various Nucleophiles: Used in substitution reactions to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated pyrimidine derivatives with different functional groups.
Scientific Research Applications
5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials with unique properties due to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain biological targets, leading to increased potency and selectivity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-aminopyrimidine: A closely related compound with similar fluorination patterns.
5-fluoro-4-(pyridin-3-yl)-2-aminopyrimidine: Another fluorinated pyrimidine derivative with different substituents.
Uniqueness
5-fluoro-N-(prop-2-en-1-yl)pyrimidin-2-amine is unique due to the presence of the prop-2-en-1-yl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other fluorinated pyrimidine derivatives and can lead to different applications and properties.
Properties
IUPAC Name |
5-fluoro-N-prop-2-enylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3/c1-2-3-9-7-10-4-6(8)5-11-7/h2,4-5H,1,3H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEDPYBNOLTPGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=C(C=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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